tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate
Description
tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a complex stereochemical arrangement. The molecule contains a tert-butyl carbamate group, a methoxy-substituted methyl ketone, and a thiazole-containing aminoethyl side chain.
Properties
Molecular Formula |
C25H35N3O4S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H35N3O4S/c1-17(21(31-5)20-12-9-14-28(20)24(30)32-25(2,3)4)22(29)27-19(23-26-13-15-33-23)16-18-10-7-6-8-11-18/h6-8,10-11,13,15,17,19-21H,9,12,14,16H2,1-5H3,(H,27,29)/t17-,19-,20-,21+/m0/s1 |
InChI Key |
IUCQRIRVQMEYPP-ZIBCJSCZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Group: This step may involve the use of thiazole derivatives and coupling reactions.
Attachment of the tert-butyl Ester: This can be done using tert-butyl esters and appropriate protecting group strategies.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Substitution reactions may occur at various positions, including the thiazole ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biology
In biology, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Aryl Substituents: The target compound’s thiazole moiety distinguishes it from analogs with phenyl or benzyloxy groups.
Stereochemical Complexity : The target’s (2S,1R,2S,1S) configuration contrasts with spirocyclic analogs (e.g., ), which exhibit constrained conformations. Such differences impact solubility and metabolic stability.
Synthetic Efficiency : Yields for tert-butyl pyrrolidine derivatives vary widely (62–99%), depending on substituent reactivity. The target’s synthesis may face challenges due to its thiazole group, which is absent in higher-yield analogs like .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Lipophilicity : The target’s estimated LogP (~3.5) exceeds that of simpler analogs (e.g., , LogP 2.7), likely due to the hydrophobic thiazole and phenyl groups. This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen-Bonding Capacity : With 7 hydrogen bond acceptors, the target outperforms most analogs, suggesting stronger polar interactions in biological systems.
Biological Activity
The compound tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 473.6 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 473.6 g/mol
- CAS Number : 160800-65-7
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its pharmacological effects, particularly its potential as an antimicrobial agent and its interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis in microbial cells, similar to other known antibacterial agents.
Modulation of Biological Pathways
The compound has been suggested to interact with ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in bacteria. Such interactions can enhance the efficacy of co-administered antibiotics by preventing efflux from bacterial cells .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds. Results showed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that specific substitutions on the pyrrolidine ring enhanced activity against resistant strains .
Study 2: Inhibition of ABC Transporters
Another study focused on the modulation of ABC transporters by similar compounds. It was found that certain structural features facilitated binding to these transporters, potentially reversing drug resistance in pathogenic bacteria. The presence of thiazole and phenyl groups was noted to be critical for this activity .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 160800-65-7 |
| Biological Activities | Antimicrobial, Modulation of ABC transporters |
| Mechanisms | Inhibition of cell wall synthesis, Protein synthesis interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
